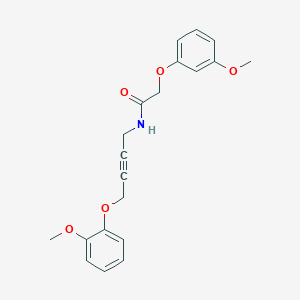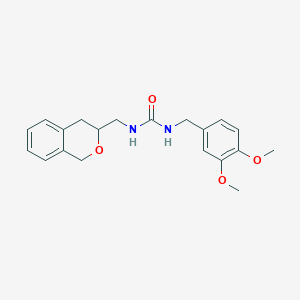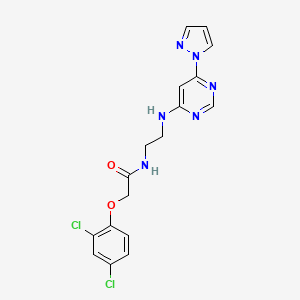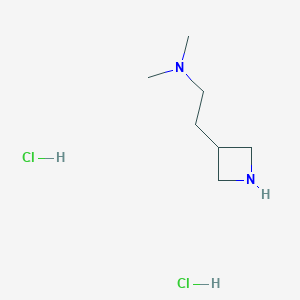![molecular formula C20H21NO5 B2996671 1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 876890-51-6](/img/structure/B2996671.png)
1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The molecule also contains indole and dioxane moieties, which are common in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spirocyclic system, indole and dioxane moieties. These features could potentially lead to interesting chemical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds can undergo a variety of reactions. For example, 1,3-dioxanes can undergo acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dioxane and indole moieties could potentially impact the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions Research has explored the synthesis and recyclization of spiro compounds similar to the one , demonstrating the versatility of these structures in creating functional derivatives. For example, functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran] have been synthesized through three-component condensation processes, showcasing the compound's relevance in synthetic organic chemistry (Andina & Andin, 2016).
Photochromic Properties Spiro compounds exhibit interesting photochromic properties, where their structure changes in response to light, making them valuable in materials science. Studies have investigated the photochromism of spiro compounds in various solvents, revealing their potential in developing materials with variable transmission properties (Tardieu et al., 1992).
Pharmacological Applications The pharmacological exploration of spiro compounds has shown their potential as ligands for central nervous system receptors. For instance, 1‘-organylspiro[indane-1,4‘-piperidine] derivatives have been studied for their affinities for various receptors, highlighting the medicinal chemistry applications of spiro compounds (Tacke et al., 2003).
Antimalarial Activity The antimalarial activity of spiro- and dispiro-1,2-dioxolanes represents another significant area of research. These compounds, through iron(II)-mediated reductions, have been compared with traditional antimalarial peroxides, underscoring the search for novel therapeutic agents (Wang et al., 2007).
Organic Electronics and Ligand Synthesis Research has also delved into the synthesis of polycyano-containing organic ligands from spiro compound derivatives, showing applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-dioxanes, are known to interact with various biochemical targets .
Mode of Action
1,3-dioxanes, a core structure in the compound, are known to be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
1,3-dioxanes are known to be involved in various chemical reactions, including reduction, oxidation, and reactions with nucleophiles and electrophiles . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The properties of similar compounds, such as 1,3-dioxanes, suggest that they are stable under various conditions , which could potentially influence their bioavailability.
Result of Action
Given the chemical reactivity of 1,3-dioxanes , it can be hypothesized that this compound might induce various chemical transformations in the target molecules, leading to changes in their function.
Action Environment
1,3-dioxanes are known to be stable under various conditions , suggesting that they might maintain their activity in different environments.
Future Directions
properties
IUPAC Name |
1'-[(3,4-dimethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-17-9-8-14(12-18(17)24-2)13-21-16-7-4-3-6-15(16)20(19(21)22)25-10-5-11-26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLAYHIJNYGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)





![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)



![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)
![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)
